

Technical Support Center: DPC 083 (BMS-561390) Optimization Guide

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Compound of Interest

Compound Name: *Dpc 083*
CAS No.: *214287-99-7*
Cat. No.: *B1667219*

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Status: Active Research Compound Class: Second-Generation Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Target Audience: PK/PD Scientists, Virologists, and Preclinical Researchers.

Module 1: Compound Profile & Metabolic Logic

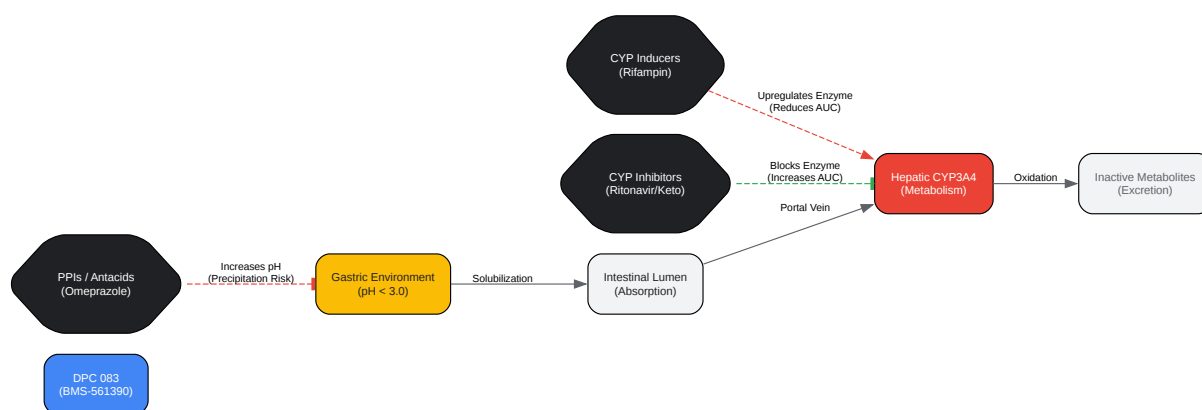
The Pharmacokinetic Baseline

DPC 083 (BMS-561390) is a quinazolinone-based NNRTI designed to target wild-type and K103N-resistant HIV-1 strains.[1] For researchers designing combination protocols, understanding the metabolic bottleneck is critical.

- Primary Metabolic Pathway: Oxidative metabolism via CYP3A4.
- Physicochemical Constraint: **DPC 083** is a weak base with pH-dependent solubility.[2] It exhibits poor aqueous solubility at neutral pH, relying on gastric acidity for solubilization.
- Interaction Potential: As a CYP3A4 substrate, its plasma exposure (AUC) is highly susceptible to modulation by co-administered perpetrators (inducers/inhibitors).[3]

Mechanistic Interaction Diagram

The following diagram illustrates the critical control points where **DPC 083** exposure is modulated.



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Figure 1: Mechanistic pathway of **DPC 083** disposition showing three critical failure points: pH-dependent solubility, enzymatic induction, and enzymatic inhibition.[4]

Module 2: Troubleshooting Dose Adjustments

Scenario A: Co-administration with CYP3A4 Inducers

Common Agents: Rifampin, Carbamazepine, Phenobarbital. The Issue: Inducers upregulate CYP3A4 expression via PXR activation. This accelerates **DPC 083** clearance, leading to sub-therapeutic trough concentrations (

) and potential viral breakthrough/resistance selection.

Adjustment Protocol:

- Baseline Assumption: Rifampin can reduce NNRTI AUC by 30–80%.
- Dose Escalation: In preclinical models (e.g., rhesus macaques), a dose increase of 100% to 200% is often required to maintain the target
- Verification: Do not rely on linear scaling. Inducers often exhibit a "ceiling effect" on enzyme expression. You must perform a bridging PK study (see Module 3).

Scenario B: Co-administration with CYP3A4 Inhibitors

Common Agents: Ritonavir, Ketoconazole, Cobicistat. The Issue: Potent inhibition blocks clearance, causing **DPC 083** accumulation. While NNRTIs generally have a wide therapeutic index, excessive accumulation raises the risk of off-target toxicity (e.g., QTc prolongation or hepatotoxicity).

Adjustment Protocol:

- Dose Reduction: Reduce **DPC 083** dose by 50–75% initially.
- Monitoring: Monitor for CNS side effects (common with quinazolinone NNRTIs) and transaminase elevations.

Scenario C: Co-administration with pH Modifiers

Common Agents: Omeprazole (PPIs), Famotidine (H2 blockers), Antacids. The Issue: **DPC 083** requires an acidic environment for dissolution. Elevated gastric pH causes the drug to precipitate in the GI tract, drastically reducing

and AUC regardless of metabolic status.

Adjustment Protocol:

- Temporal Separation: Administer **DPC 083** 2 hours before or 4 hours after antacids.

- Contraindication: Co-administration with PPIs (Omeprazole) is generally not recommended as temporal separation is insufficient due to prolonged acid suppression.
- Formulation Workaround: If acid suppression is unavoidable in your animal model, switch to an acidified vehicle (e.g., PEG400/Citric Acid) or a lipid-based formulation to bypass the dissolution step.

Module 3: Validation Protocols

Protocol 3.1: In Vitro Microsomal Stability Bridging

Use this assay to predict the magnitude of dose adjustment required before moving to in vivo studies.

Materials:

- Pooled Human/Animal Liver Microsomes (HLM/ALM).
- NADPH Regenerating System.
- Test Compound: **DPC 083** (1 μ M).
- Perpetrator Drug (at varying concentrations).^{[3][5][6][7]}

Workflow:

- Incubation: Incubate **DPC 083** (1 μ M) with microsomes (0.5 mg/mL) at 37°C.
- Co-incubation: Run parallel wells with the perpetrator drug (e.g., Ketoconazole at IC50 concentrations).
- Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing internal standard.
- Analysis: LC-MS/MS quantification of **DPC 083** depletion.
- Calculation: Determine Intrinsic Clearance ().

- Compare

vs

.

- Prediction: If

decreases by 50%, expect a ~2-fold increase in AUC in vivo.

Protocol 3.2: In Vivo PK Bridging (Rodent/Primate)

Use this protocol to validate the dose adjustment.

Step 1: Establish Baseline (Arm A)

- Administer **DPC 083** (e.g., 10 mg/kg PO) to n=3 animals.
- Collect plasma at 0.25, 0.5, 1, 2, 4, 8, 24h.
- Calculate

.

Step 2: Induction/Inhibition Phase (Arm B)

- Pre-treat animals with the perpetrator (e.g., Rifampin) for 3–5 days to ensure enzyme turnover (induction) or steady-state (inhibition).
- Administer **DPC 083** (same dose).^[8]
- Collect PK profile.^{[2][8][9][10][11]}

Step 3: Adjustment Calculation

- Calculate the Interaction Ratio (

):

- New Dose =

- Example: If Rifampin reduces AUC to 0.4 (40%) of baseline,

. New Dose =

mg/kg.

Module 4: Reference Data & FAQs

Estimated Interaction Magnitude (Class Effect)

Based on quinazolinone NNRTI class data (e.g., Efavirenz) and CYP3A4 biology.

Perpetrator Class	Specific Drug	Effect on DPC 083 Exposure	Recommended Action
Strong CYP3A4 Inducer	Rifampin	AUC 30–80%	Avoid or Increase Dose 2-3x
Moderate CYP3A4 Inducer	Efavirenz	AUC 15–40%	Monitor ; Mild Increase
Strong CYP3A4 Inhibitor	Ritonavir	AUC >100%	Decrease Dose 50– 75%
Gastric pH Modifier	Omeprazole	AUC 40–60%	Contraindicated (Solubility failure)

Frequently Asked Questions

Q: Can I use **DPC 083** in a mouse model receiving Ritonavir-boosted Protease Inhibitors? A: Yes, but you must lower the **DPC 083** dose. Ritonavir is a mechanism-based inhibitor of murine Cyp3a. Without reduction, you risk suprathereapeutic levels that may confound your toxicity data. Start with 50% of the standard efficacy dose.

Q: Does **DPC 083** induce its own metabolism (auto-induction)? A: Many NNRTIs (like Efavirenz and Nevirapine) are auto-inducers. In long-term efficacy studies (>14 days), you should collect

trough samples at Day 1 and Day 14. If Day 14 levels are significantly lower, **DPC 083** is auto-inducing, and you may need to titrate the dose upward to maintain viral suppression.

Q: My **DPC 083** formulation is precipitating in the dosing syringe. What should I do? A: **DPC 083** is poorly soluble.^{[2][12]} Avoid simple aqueous suspensions. Use a vehicle containing 10% Ethanol / 40% PEG400 / 50% Water or a cyclodextrin-based vehicle (e.g., 20% HP-

-CD) to ensure consistent dosing.

References

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